molecular formula C19H16N2O3S B2955659 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide CAS No. 2034493-13-3

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2955659
CAS No.: 2034493-13-3
M. Wt: 352.41
InChI Key: ZKEHBDUWOWSUQQ-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features both benzofuran and benzothiazole moieties These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the benzofuran ring through the cyclization of o-hydroxyacetophenones under basic conditions . The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives . The final step involves coupling the benzofuran and benzothiazole moieties through a suitable linker, such as a hydroxypropyl group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and the use of high-throughput reactors can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide is unique due to the combination of benzofuran and benzothiazole rings in a single molecule, which may result in synergistic biological activities. This dual functionality can enhance its therapeutic potential and broaden its range of applications compared to compounds containing only one of these rings .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-19(23,16-10-12-6-2-4-8-14(12)24-16)11-20-17(22)18-21-13-7-3-5-9-15(13)25-18/h2-10,23H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEHBDUWOWSUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC2=CC=CC=C2S1)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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